Ethyl 2-[(2-phenylacetyl)amino]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(2-phenylacetyl)amino]-1,3-thiazole-4-carboxylate is a useful research compound. Its molecular formula is C14H14N2O3S and its molecular weight is 290.34. The purity is usually 95%.
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Scientific Research Applications
Thiazole Derivatives Synthesis
Synthetic Modifications and Characterization : Research has demonstrated the synthesis of various thiazole derivatives, highlighting methodologies like acylation, methylation, and esterification. These compounds exhibit potential for industrial applications, including photoelectronic devices, due to their structural and optical properties. Such synthetic approaches and characterizations provide a basis for the development of novel compounds with specific functionalities (Shafi, Rajesh, & Senthilkumar, 2021).
Antimicrobial and Antitumor Activities
Antitumor Potential : Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and evaluated for their antitumor activities. Some of these compounds showed significant anticancer activity against various human tumor cell lines, indicating the potential of thiazole derivatives in developing new anticancer agents (El-Subbagh, Abadi, & Lehmann, 1999).
Antimicrobial Properties : The synthesis and evaluation of thiazolo[4,5-d] pyrimidines have also been reported, with some compounds displaying antimicrobial activities against bacteria and yeasts. This suggests the relevance of thiazole derivatives in discovering new antimicrobial agents (Balkan, Urgun, & Özalp, 2001).
Industrial Applications
Corrosion Inhibition : Thiazole derivatives have been identified as effective corrosion inhibitors for metals, useful in industrial processes like steel pickling. These compounds interact with metal surfaces to form protective layers, reducing corrosion rates and enhancing material longevity (Dohare, Ansari, Quraishi, & Obot, 2017).
Molecular Synthesis and Structural Analysis
Synthesis Techniques : Novel synthesis techniques, including microwave-assisted synthesis and ultrasonic-mediated aminolysis, have been developed for thiazole derivatives. These methods offer advantages in terms of efficiency and yield, facilitating the exploration of new compounds with potential applications in various fields (Mohamed, 2014).
Mechanism of Action
Target of Action
Ethyl 2-(2-phenylacetamido)thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic compound that has been found in many biologically active compounds Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazole derivatives are known to interact with various biological targets to exert their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This structural feature may play a role in its interaction with biological targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Thiazoles are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Molecular Mechanism
Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 2-[(2-phenylacetyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-2-19-13(18)11-9-20-14(15-11)16-12(17)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYYLHTZULJVPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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